![molecular formula C22H19ClN4O3 B2633659 2-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-N-isopropylacetamide CAS No. 1251548-77-2](/img/structure/B2633659.png)

2-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-N-isopropylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of indole derivatives has attracted increasing attention in recent years . Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and are important types of molecules and natural products .Molecular Structure Analysis

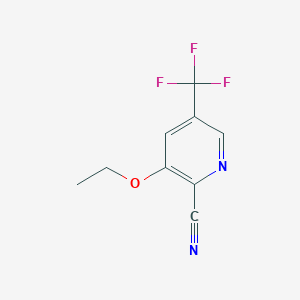

The molecular formula of “2-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-N-isopropylacetamide” is C24H27N3O2 . The average mass is 389.490 Da and the monoisotopic mass is 389.210327 Da .Chemical Reactions Analysis

The detailed synthetic information and the structures of target compounds were confirmed by the analysis of 1 H, 13 C NMR, and ESIMS data .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-N-isopropylacetamide” are largely determined by its molecular structure. The molecular formula is C24H27N3O2 , and it has an average mass of 389.490 Da and a monoisotopic mass of 389.210327 Da .科学的研究の応用

Synthesis and Characterization

Enantiomeric Pure Indole Derivatives Synthesis : Król et al. (2022) described the synthesis of chiral 3-(piperidin-3-yl)-1H-indole derivatives from diastereomers (Król et al., 2022).

Fluorescence-Tagged Histamine H3 Receptor Ligands : Amon et al. (2007) synthesized (3‐phenoxypropyl)piperidine derivatives coupled to fluorescent moieties as novel histamine H3 receptor ligands (Amon et al., 2007).

Synthesis of Piperazine-2,6-dione Derivatives : Kumar et al. (2013) conducted the synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives for anticancer activity evaluation (Kumar et al., 2013).

Biological and Pharmacological Applications

Antimalarial Chemotype Exploration : Santos et al. (2015) synthesized a series of 3-piperidin-4-yl-1H-indoles, identifying new compounds with antimalarial activity (Santos et al., 2015).

Cholinesterase and Monoamine Oxidase Dual Inhibitor : Bautista-Aguilera et al. (2014) identified N-methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine as a new cholinesterase and monoamine oxidase dual inhibitor (Bautista-Aguilera et al., 2014).

Anti-Bacterial Study of N-Substituted Derivatives : Khalid et al. (2016) synthesized N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide and screened them for antibacterial activity (Khalid et al., 2016).

Pharmacokinetics and Metabolism

Pharmacokinetics of Anaplastic Lymphoma Kinase Inhibitors : Teffera et al. (2013) studied the pharmacokinetics, metabolism, and excretion of novel anaplastic lymphoma kinase inhibitors, showing rapid clearance by extensive metabolism (Teffera et al., 2013).

Glycogen Synthase Kinase-3 Inhibitor Disposition : Zamek-Gliszczynski et al. (2013) characterized the drug disposition of LY2090314, a glycogen synthase kinase-3 inhibitor, in trials for oncology (Zamek-Gliszczynski et al., 2013).

作用機序

特性

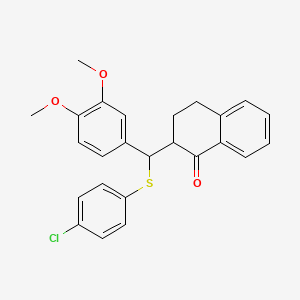

IUPAC Name |

7-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN4O3/c1-29-19-8-3-14(11-20(19)30-2)12-25-22(28)17-13-26-27-18(9-10-24-21(17)27)15-4-6-16(23)7-5-15/h3-11,13H,12H2,1-2H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPHWILRSRDCRIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)C2=C3N=CC=C(N3N=C2)C4=CC=C(C=C4)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-4-(N,N-diisobutylsulfamoyl)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2633577.png)

![methyl 5,5,7,7-tetramethyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2633579.png)

![Methyl 6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxylate](/img/structure/B2633581.png)

![2-[(4-Iodophenoxy)methyl]imidazo[1,2-a]pyrimidine](/img/structure/B2633584.png)

![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2,6-difluorobenzamide](/img/structure/B2633585.png)

![3-Amino-1-imidazo[1,2-a]pyrimidin-3-ylpropan-1-one;dihydrochloride](/img/structure/B2633586.png)

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2633594.png)

![3-({[3,3'-Bithiophene]-5-yl}methyl)-1-(2-chlorophenyl)urea](/img/structure/B2633596.png)